molecular formula C12H12N2O4 B575188 (R)-3-N-Cbz-Amino-succinimide CAS No. 179747-84-3

(R)-3-N-Cbz-Amino-succinimide

Cat. No.: B575188
CAS No.: 179747-84-3
M. Wt: 248.238
InChI Key: QRQMHYISDDHZBY-SECBINFHSA-N
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Description

®-3-N-Cbz-Amino-succinimide is a chiral compound with significant importance in organic synthesis and pharmaceutical research. The compound features a succinimide core with a carbobenzyloxy (Cbz) protected amino group, making it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-N-Cbz-Amino-succinimide typically involves the following steps:

    Starting Material: The process begins with the commercially available ®-3-amino-succinimide.

    Protection of the Amino Group: The amino group is protected using carbobenzyloxy chloride (Cbz-Cl) in the presence of a base such as triethylamine (TEA) to yield ®-3-N-Cbz-Amino-succinimide.

Industrial Production Methods: Industrial production of ®-3-N-Cbz-Amino-succinimide follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing bulk reactors to handle large quantities of starting materials.

    Optimization: Optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

    Purification: Employing techniques like crystallization or chromatography for purification.

Types of Reactions:

    Oxidation: ®-3-N-Cbz-Amino-succinimide can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Cbz group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted succinimide derivatives.

Scientific Research Applications

®-3-N-Cbz-Amino-succinimide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds, particularly in the development of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-N-Cbz-Amino-succinimide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and proteins, modifying their activity.

    Pathways Involved: It can participate in pathways involving amino acid metabolism and protein synthesis.

Comparison with Similar Compounds

    (S)-3-N-Cbz-Amino-succinimide: The enantiomer of ®-3-N-Cbz-Amino-succinimide with similar properties but different biological activity.

    N-Boc-Amino-succinimide: A compound with a different protecting group (Boc) instead of Cbz.

    N-Ac-Amino-succinimide: A compound with an acetyl (Ac) protecting group.

Uniqueness:

    Chirality: The ®-configuration imparts specific stereochemical properties, making it unique in chiral synthesis.

    Protecting Group: The Cbz group provides stability and ease of removal under mild conditions, making it preferable in certain synthetic routes.

Biological Activity

Overview

(R)-3-N-Cbz-Amino-succinimide is a compound with significant biological activity, particularly noted for its anticonvulsant properties. It is a derivative of succinimide, characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group on the amino function. This compound has garnered interest in various fields including medicinal chemistry, organic synthesis, and proteomics research.

  • Molecular Formula : C₁₂H₁₂N₂O₄
  • Molecular Weight : Approximately 248.23 g/mol
  • Structure : The compound features a pyrrolidinyl moiety and a reactive N-hydroxysuccinimide (NHS) ester group, allowing it to covalently bind to primary amines on proteins.

Anticonvulsant Effects

This compound has been evaluated for its anticonvulsant effects in animal models. Notably, it has shown efficacy in inhibiting tonic convulsions induced by pentylenetetrazole and maximal electric shock. The effective doses were determined with the following ED50 values:

  • Pentylenetetrazole-induced convulsions : 78.1 mg/kg
  • Maximal electric shock : 103 mg/kg

These values indicate that this compound may have potential applications in the treatment of seizure disorders, suggesting further investigation into its pharmacodynamics is warranted.

The mechanism by which this compound exerts its biological effects involves interaction with neurotransmitter systems associated with seizure activity. Although detailed mechanisms remain under investigation, it is believed that the compound modifies enzyme activity and participates in pathways related to amino acid metabolism and protein synthesis.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity of compounds structurally related to this compound:

Compound NameCAS NumberBiological Activity
(S)-3-N-Cbz-Amino-succinimide60846-91-5Anticonvulsant
N-(Benzyloxycarbonyloxy)succinimide13139-17-8Intermediate in organic synthesis
(R)-N-Cbz-α-amino acidsVariousAnticonvulsant properties

The unique stereochemistry and the presence of the Cbz protecting group significantly influence the reactivity and biological activity of this compound compared to other derivatives.

Case Studies and Research Findings

Research has indicated that this compound can be employed effectively in various biochemical applications. Its ability to introduce a carbobenzoxy (Cbz) protecting group onto the N-terminus of proteins allows for selective modifications during protein synthesis. This property is particularly useful in studies involving enzyme mechanisms and protein modifications.

In one study, the compound was utilized as an intermediate in synthesizing complex organic molecules, demonstrating its versatility beyond biological applications. The synthesis methods highlight its accessibility for research and industrial applications.

Properties

IUPAC Name

benzyl N-[(3R)-2,5-dioxopyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c15-10-6-9(11(16)14-10)13-12(17)18-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,17)(H,14,15,16)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQMHYISDDHZBY-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C(=O)NC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659184
Record name Benzyl [(3R)-2,5-dioxopyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179747-84-3
Record name Benzyl [(3R)-2,5-dioxopyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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